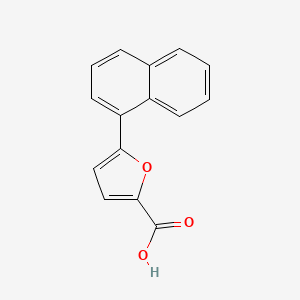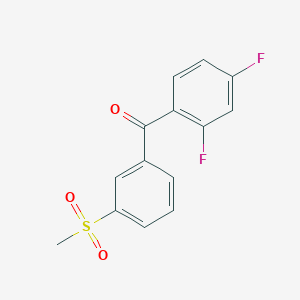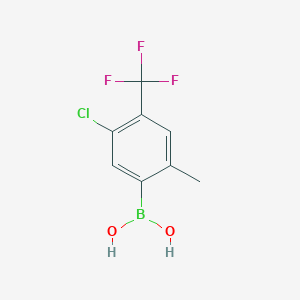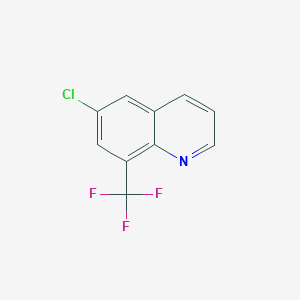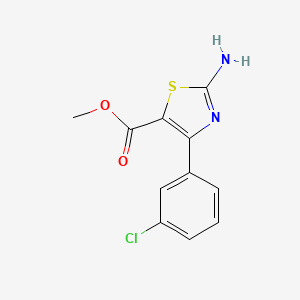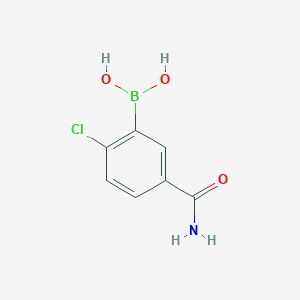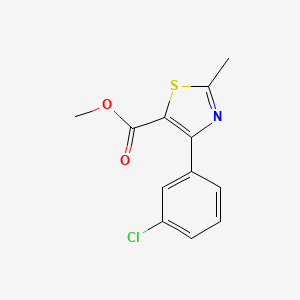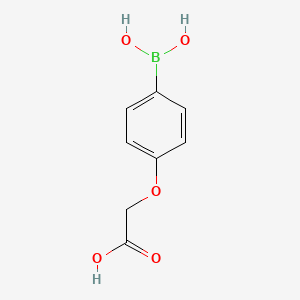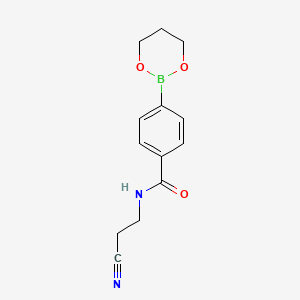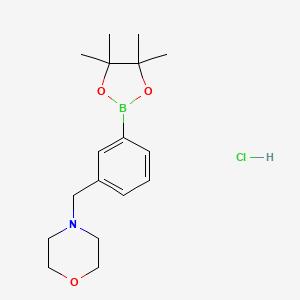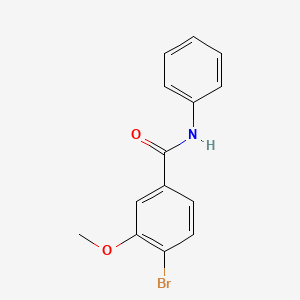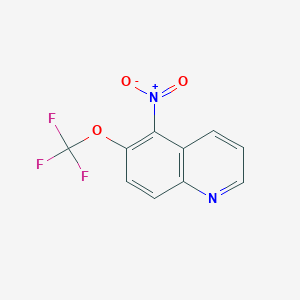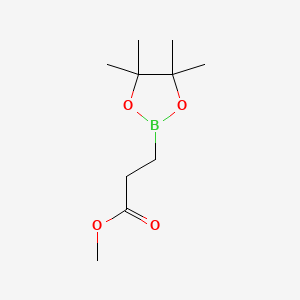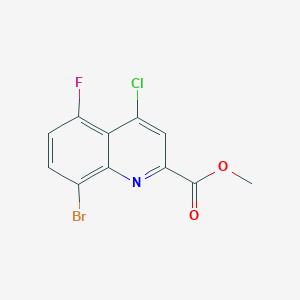
Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate
Vue d'ensemble
Description
Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, also known as MBFC, is a synthetic compound that has many potential uses in scientific research and laboratory experiments. MBFC is a relatively new compound, first synthesized in 2019, and has been studied for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate can be involved in metalation/functionalization sequences applied to 2-bromo-3-fluoroquinolines. These compounds can be converted into 3-fluoroquinoline-2-carboxylic acids by halogen/metal permutation, and into 2-bromo-3-fluoroquinoline-4-carboxylic acids by deprotonation and carboxylation, indicating versatility in chemical synthesis (Ondi, Volle, & Schlosser, 2005).
Biological and Pharmacological Applications
- 8-Hydroxyquinoline derivatives, closely related to the chemical structure of interest, have shown potential in vitro cytotoxic studies, particularly against breast cancer cell lines. The Co(III) complexes of these derivatives exhibited enhanced antiproliferative activity, suggesting potential applications in cancer research (Kotian et al., 2021).
- Some novel 4H-pyrano[3,2-h]quinoline derivatives, which share structural similarities, have been synthesized and shown antitumor activities against various human tumor cell lines, suggesting potential therapeutic applications (El-Agrody et al., 2012).
- Ruthenium(II)–arene complexes with substituted picolinato ligands, related to quinoline structures, demonstrated significant cytotoxic activity in vitro against various cancer cell lines, highlighting their potential as antiproliferative agents (Ivanović et al., 2014).
Propriétés
IUPAC Name |
methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFNO2/c1-17-11(16)8-4-6(13)9-7(14)3-2-5(12)10(9)15-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMWGEUTLGBMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674824 | |
| Record name | Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate | |
CAS RN |
1133115-52-2 | |
| Record name | Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1420403.png)
